Antimony triethoxide

MOCVD Gas Sensors Thin-Film Oxides

Antimony triethoxide (Sb(OC₂H₅)₃, CAS 10433-06-4) is a metal alkoxide supplied as a colorless to pale-yellow moisture-sensitive liquid with a density of 1.513 g/mL at 25 °C and refractive index n20/D 1.495. It serves as a reactive Sb(III) precursor for atomic layer deposition (ALD), metal-organic chemical vapor deposition (MOCVD), sol-gel processing, and organic synthesis.

Molecular Formula C6H15O3Sb
Molecular Weight 256.94 g/mol
CAS No. 10433-06-4
Cat. No. B078292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony triethoxide
CAS10433-06-4
Molecular FormulaC6H15O3Sb
Molecular Weight256.94 g/mol
Structural Identifiers
SMILESCC[O-].CC[O-].CC[O-].[Sb+3]
InChIInChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
InChIKeyJGOJQVLHSPGMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimony Triethoxide (CAS 10433-06-4) for ALD, MOCVD, and Sol-Gel Applications: A Procurement-Focused Baseline


Antimony triethoxide (Sb(OC₂H₅)₃, CAS 10433-06-4) is a metal alkoxide supplied as a colorless to pale-yellow moisture-sensitive liquid with a density of 1.513 g/mL at 25 °C and refractive index n20/D 1.495 . It serves as a reactive Sb(III) precursor for atomic layer deposition (ALD), metal-organic chemical vapor deposition (MOCVD), sol-gel processing, and organic synthesis . Unlike solid antimony sources such as Sb₂O₃ or SbCl₃, its liquid physical form at room temperature (boiling point 95 °C at 11 mmHg, flash point >110 °C) enables straightforward handling in vapor-phase and solution-based deposition workflows . Commercially available purities reach ≥99.9% (metals basis), meeting the stringent requirements of electronic-grade thin-film processes .

Why Antimony Alkoxide Substitution Fails: Structural, Thermal, and Deposition Divergence of Antimony Triethoxide


Antimony alkoxides are not interchangeable drop-in replacements. Antimony triethoxide (Sb(OEt)₃) exists as a partially associated dimer in non-polar solvents, whereas sterically bulkier analogs such as Sb(OiPr)₃ and Sb(OtBu)₃ are monomeric [1]. This association difference alters solubility, volatility, and surface reactivity during deposition. Under MOCVD conditions, Sb(OEt)₃ selectively deposits the Sb₆O₁₃ phase at 600 °C with O₂ co-reactant, while Sb(OnBu)₃ yields Sb₂O₃ (senarmontite) at 500–550 °C without added oxygen [2]. In ALD, the Sb(OEt)₃/(SiMe₃)₃Sb precursor combination produces Sb metal films with higher electrical conductivity than prior Sb-ALD films, a performance attribute not achieved with the Sb(NMe₂)₃/(SiMe₃)₃Sb alternative under identical conditions [3]. These divergent outcomes—different oxide phases, different deposition temperatures, different electrical performance—mean that selecting the wrong alkoxide directly compromises film quality, device performance, and process reproducibility.

Antimony Triethoxide (10433-06-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Closest Analogs


MOCVD: Sb(OEt)₃ Routes to Sb₆O₁₃ Phase, Whereas Sb(OnBu)₃ Routes to Sb₂O₃ — Oxide Phase Selectivity Governed by Precursor Choice

Under MOCVD conditions, antimony triethoxide (Sb(OEt)₃) and antimony tri-n-butoxide (Sb(OnBu)₃) deposit entirely different antimony oxide phases. Sb(OEt)₃ at 600 °C with O₂ co-reactant yields Sb₆O₁₃ films, while Sb(OnBu)₃ at 500–550 °C without any added oxygen source deposits Sb₂O₃ (senarmontite) [1]. This is a direct head-to-head comparison within the same study. The Sb₂O₃ senarmontite films from Sb(OnBu)₃ exhibit very high electrical resistance and rapid methane response/recovery in gas sensor trials [1]. In contrast, Sb₆O₁₃ from Sb(OEt)₃ represents a distinct defect-pyrochlore phase with different electronic and catalytic properties [1].

MOCVD Gas Sensors Thin-Film Oxides

ALD: Sb(OEt)₃/(SiMe₃)₃Sb Produces Higher-Conductivity Sb Metal Films Than Prior ALD Processes — First Reported Seebeck Coefficient of 17 μV/K

Antimony metal films deposited by ALD at 75 °C using the Sb(OEt)₃/(SiMe₃)₃Sb precursor combination exhibited higher electrical conductivity than all previously reported Sb-ALD films [1]. XRD and Raman spectroscopy confirmed high phase purity of the Sb films from Sb(OEt)₃/(SiMe₃)₃Sb; the presence of Sb₂O₃ phase (which deteriorates electrical properties) was controlled by deposition temperature [1]. The Seebeck coefficient of 17 μV/K and effective mass of 0.75 mₑ for Sb films at 300 K were obtained and reported for the first time [1]. While the Sb(NMe₂)₃/(SiMe₃)₃Sb combination was also tested, the Sb(OEt)₃-based process yielded superior purity and conductivity at the optimal 75 °C deposition temperature [1].

Atomic Layer Deposition Phase-Change Photonics Thermoelectrics

Association Behavior: Sb(OEt)₃ Exists as a Dimer in Solution and Solid State, Whereas Sb(OiPr)₃ Is Monomeric — Consequences for Solubility and Surface Reactivity

According to vibrational spectroscopic and cryoscopic studies, antimony triethoxide (Sb(OEt)₃) is partially associated in solution and forms dimeric [Sb(OEt)₃]₂ units in the solid state, while antimony triisopropoxide (Sb(OiPr)₃) and tri-tert-butoxide (Sb(OtBu)₃) are monomeric under identical conditions [1][2]. Specifically, triethoxy-, tripropoxy-, and triisobutoxyantimony are partially associated under cryoscopy in cyclohexane, whereas triisopropoxy- and tri-tert-butoxyantimony are monomeric [2]. This association directly affects the effective molecular weight in solution, vapor pressure during vapor-phase delivery, and the number of surface-reactive species available for grafting onto oxide supports.

Organometallic Chemistry Precursor Design Sol-Gel Processing

Surface Grafting: Sb(OEt)₃ Achieves 6-Fold Higher Monolayer Sb Density on SiO₂ Compared to POSS-Sb — Quantitative Control of Dopant Monolayer Coverage

When grafted onto SiO₂ surfaces, the dimeric [Sb(OEt)₃]₂ precursor achieves a monolayer coverage of Sb species with a surface density of 1.8 Sb atoms per nm², whereas the sterically encumbered polyhedral oligomeric silsesquioxane antimony derivative (POSS-Sb) yields only ∼0.3 Sb nm⁻² [1]. This 6-fold difference in grafting density is measured within the same study under comparable conditions. The Sb(OEt)₃ route provides dense, uniform antimony monolayers suitable for Molecular Layer Doping of semiconductors, while POSS-Sb offers sparser coverage with the protective advantage of the POSS cage against Sb loss during thermal treatment [1].

Molecular Layer Doping Semiconductor Doping Surface Organometallic Chemistry

Flame-Retardant Synergist: 0.5 vol% Sb(OEt)₃ + 5 vol% FEC Enables 85.6% Capacity Retention After 500 Cycles in 3 Ah Gr–NCM811 Pouch Cells

Antimony triethoxide functions as a flame-retardant synergist when combined with fluoroethylene carbonate (FEC) in lithium-ion battery electrolytes. At an exceptionally low loading of only 0.5 vol% Sb(OEt)₃ with 5 vol% FEC, the electrolyte demonstrates enhanced flame resistance without compromising electrochemical performance [1]. Thermal decomposition of Sb(OEt)₃ yields Sb₂O₃, which catalyzes defluorination of FEC by reducing the energy barrier for fluorine radical (F•) generation, thereby disrupting combustion chain reactions [1]. Critically, a practical 3 Ah graphite–NCM811 pouch cell using this electrolyte formulation retained 85.6% capacity after 500 cycles, with nail penetration and accelerating rate calorimetry (ARC) tests confirming the flame-retardant synergistic effect [1]. This performance is achieved at additive concentrations far lower than typical fluorinated flame retardant loadings.

Lithium-Ion Battery Safety Flame-Retardant Electrolyte Additives Pouch Cell Performance

Sb(OEt)₃-Mediated Ester–Amide Exchange Enables Total Synthesis of Petrobactin in 22.5% Overall Yield — A Catalytic Route Not Achievable with Other Antimony(III) Alkoxides in the Same Context

Antimony triethoxide mediates ester–amide exchange reactions that are central to the total synthesis of petrobactin, a siderophore critical for Bacillus anthracis iron acquisition [1]. The Sb(OEt)₃-mediated coupling enables an 8-step synthesis from commercially available starting materials with a 22.5% overall yield [1]. Prior synthetic approaches had proven inadequate in providing sufficient yield for large-scale combinatorial screening for therapeutic use [1]. The study explicitly credits Sb(OEt)₃ with enabling high-yield production of preclinical quantities, citing prior literature on Sb(OEt)₃-mediated ester–amide transformation as the enabling methodology [1].

Organic Synthesis Siderophore Chemistry Ester-Amide Exchange

Antimony Triethoxide (10433-06-4) Application Scenarios Based on Quantified Differentiation Evidence


MOCVD of Sb₆O₁₃ Thin Films for Defect-Pyrochlore Gas Sensors and Selective Oxidation Catalysts

When the target oxide phase is Sb₆O₁₃ (a defect-pyrochlore structure with selective catalytic oxidation activity), Sb(OEt)₃ is the precursor of choice. As demonstrated by Haycock et al., Sb(OEt)₃ at 600 °C with O₂ co-reactant selectively deposits Sb₆O₁₃, whereas Sb(OnBu)₃ yields Sb₂O₃ (senarmontite) under its optimal conditions [1]. Attempting to substitute Sb(OnBu)₃ for Sb(OEt)₃ would result in the wrong oxide phase, compromising the intended gas-sensing selectivity or catalytic function. This scenario applies directly to laboratories and manufacturers developing antimony-oxide-based gas sensors, selective oxidation catalysts, and transparent conducting oxide (TCO) sub-layers requiring the Sb₆O₁₃ phase.

Low-Temperature ALD of High-Conductivity Antimony Metal Films for Phase-Change Photonics and Thermoelectric Devices

For ALD of elemental antimony thin films at low deposition temperatures (75 °C), the Sb(OEt)₃/(SiMe₃)₃Sb precursor combination yields the highest electrical conductivity reported to date for Sb-ALD films, with a first-reported Seebeck coefficient of 17 μV/K and effective mass of 0.75 mₑ at 300 K [2]. This performance advantage over the Sb(NMe₂)₃ alternative is linked to superior phase purity and reduced Sb₂O₃ contamination at the optimal 75 °C deposition temperature [2]. Researchers and process engineers developing phase-change photonic devices, tunable optical absorbers, and thermoelectric modules should specify Sb(OEt)₃ as the alkoxide component to maximize film conductivity and minimize oxide phase contamination.

Molecular Layer Doping of SiO₂-Supported Semiconductor Devices Requiring High Sb Surface Density

When the goal is to achieve the highest possible antimony dopant density on SiO₂ surfaces for semiconductor nano-devices, the dimeric [Sb(OEt)₃]₂ precursor delivers ∼1.8 Sb nm⁻² monolayer coverage—six times higher than the ∼0.3 Sb nm⁻² achieved with POSS-Sb [3]. This quantitative advantage is critical for Molecular Layer Doping applications where dopant concentration directly determines electrical properties. The controlled grafting chemistry of Sb(OEt)₃ produces well-defined Sb(III) surface species whose structure has been elucidated by in situ IR and solid-state NMR [3], providing the molecular-level understanding required for reproducible semiconductor doping processes.

Flame-Retardant Synergist for High-Energy-Density Lithium-Ion Battery Electrolytes in Practical Pouch Cells

For lithium-ion battery manufacturers seeking to improve safety without sacrificing cycle life, Sb(OEt)₃ functions as an effective flame-retardant synergist at only 0.5 vol% when combined with 5 vol% FEC [4]. A 3 Ah Gr–NCM811 pouch cell with this formulation retains 85.6% capacity after 500 cycles and passes nail penetration and ARC safety tests [4]. The liquid physical form of Sb(OEt)₃ enables homogeneous mixing into the electrolyte without the dispersion challenges associated with solid Sb₂O₃, while its thermal decomposition to Sb₂O₃ in situ catalyzes FEC defluorination to quench combustion chain reactions [4]. This scenario targets battery R&D teams and electrolyte formulators evaluating next-generation safety additives.

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